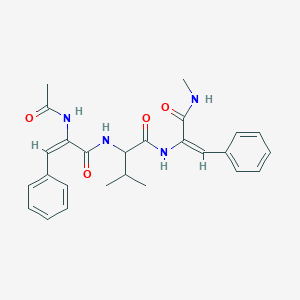

Acetyl-dehydrophenylalanyl-valyl-N-methyldehydrophenylalaninamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Acetyl-dehydrophenylalanyl-valyl-N-methyldehydrophenylalaninamide is a synthetic peptide compound with a complex structure. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to interact with specific molecular targets, making it a subject of interest for researchers.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Acetyl-dehydrophenylalanyl-valyl-N-methyldehydrophenylalaninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Coupling: The amino acids are activated using reagents such as HBTU or DIC and then coupled to the resin-bound peptide.

Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. Purification is typically achieved through high-performance liquid chromatography (HPLC).

化学反应分析

Types of Reactions

Acetyl-dehydrophenylalanyl-valyl-N-methyldehydrophenylalaninamide can undergo various chemical reactions, including:

Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.

Reduction: Reduction reactions can reverse oxidation, restoring the original methionine residue.

Substitution: Amino acid residues in the peptide can be substituted with other amino acids to create analogs with different properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (mCPBA) are common oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used as reducing agents.

Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized or reduced forms of the peptide and various analogs with substituted amino acids.

科学研究应用

Acetyl-dehydrophenylalanyl-valyl-N-methyldehydrophenylalaninamide has several scientific research applications:

Chemistry: It is used as a model compound for studying peptide synthesis and modification.

Biology: The compound is used to investigate protein-protein interactions and enzyme-substrate relationships.

Medicine: Researchers explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

Industry: It is used in the development of new materials and as a standard in analytical techniques.

作用机制

The mechanism of action of Acetyl-dehydrophenylalanyl-valyl-N-methyldehydrophenylalaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various cellular pathways. For example, it may inhibit or activate enzymes involved in signal transduction, leading to changes in cellular functions.

相似化合物的比较

Similar Compounds

Acetyl-dehydrophenylalanyl-valyl-N-methyldehydrophenylalaninamide analogs: These compounds have similar structures but with slight modifications in amino acid residues.

Other synthetic peptides: Peptides like this compound but with different sequences or modifications.

Uniqueness

This compound is unique due to its specific sequence and structural features, which confer distinct biological activities. Its ability to interact with particular molecular targets sets it apart from other peptides and makes it valuable for research and potential therapeutic applications.

生物活性

Overview of Acetyl-dehydrophenylalanyl-valyl-N-methyldehydrophenylalaninamide

This compound is a synthetic peptide that incorporates amino acids known for their roles in various biological processes. The compound's structure suggests potential interactions with biological systems, particularly in modulating pathways related to neuropeptides, hormones, and signaling molecules.

Chemical Structure and Properties

- Chemical Formula : C₁₉H₂₃N₃O₄

- Molecular Weight : 357.41 g/mol

- Functional Groups : The acetyl group enhances membrane permeability, while the presence of dehydrophenylalanine may influence structural conformation and receptor binding.

- Neurotransmitter Modulation : Peptides similar to this compound often interact with neurotransmitter systems, potentially affecting mood and cognition.

- Receptor Binding : The structure may allow for binding with specific receptors (e.g., opioid or neuropeptide receptors), influencing pain pathways or stress responses.

- Cell Signaling : Peptides can act as signaling molecules, initiating cascades that lead to physiological responses such as inflammation or immune modulation.

In Vitro Studies

- Cell Line Studies : Research has shown that peptides with similar structures can modulate cell lines associated with neuronal activity, suggesting a role in neuroprotection or neurogenesis.

- Binding Affinity : Studies indicate that modifications in peptide structure can significantly alter binding affinity to target receptors, which is crucial for therapeutic applications.

In Vivo Studies

- Animal Models : Animal studies have demonstrated that peptides can exhibit analgesic properties when administered, highlighting their potential for pain management.

- Behavioral Assessments : Behavioral assays in rodents have shown changes in anxiety-like behaviors following treatment with similar peptide compounds.

Case Studies

- Case Study 1 : A study involving a peptide analog demonstrated significant reductions in inflammatory markers in an arthritis model, suggesting potential applications in inflammatory diseases.

- Case Study 2 : Another research project focused on a related compound showed improvements in cognitive function in aged mice, indicating possible benefits for neurodegenerative conditions.

Data Table of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Neurotransmitter Modulation | Increased serotonin levels | |

| Analgesic Properties | Pain reduction in animal models | |

| Anti-inflammatory | Decreased cytokine production | |

| Cognitive Enhancement | Improved memory performance |

属性

IUPAC Name |

2-[[(E)-2-acetamido-3-phenylprop-2-enoyl]amino]-3-methyl-N-[(E)-3-(methylamino)-3-oxo-1-phenylprop-1-en-2-yl]butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N4O4/c1-17(2)23(26(34)29-21(24(32)27-4)15-19-11-7-5-8-12-19)30-25(33)22(28-18(3)31)16-20-13-9-6-10-14-20/h5-17,23H,1-4H3,(H,27,32)(H,28,31)(H,29,34)(H,30,33)/b21-15+,22-16+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRJUEYNHTGLKET-YHARCJFQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(=CC1=CC=CC=C1)C(=O)NC)NC(=O)C(=CC2=CC=CC=C2)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(C(=O)N/C(=C/C1=CC=CC=C1)/C(=O)NC)NC(=O)/C(=C\C2=CC=CC=C2)/NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139424-39-8 |

Source

|

| Record name | Acetyl-dehydrophenylalanyl-valyl-N-methyldehydrophenylalaninamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139424398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。